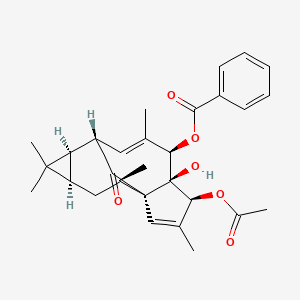![molecular formula C16H20ClF3N4O2S B10831378 N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-37330 (hydrochloride) is an orally bioavailable small molecule that inhibits the expression of thioredoxin-interacting protein. This compound has shown significant potential in the treatment of diabetes by regulating glucagon secretion and hepatic glucose output. It has demonstrated strong anti-diabetic effects in both type 1 and type 2 diabetes models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRI-37330 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through high-throughput screening and extensive medicinal chemistry optimization .
Industrial Production Methods
Industrial production methods for SRI-37330 (hydrochloride) are not widely available in the public domain. The compound is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SRI-37330 (hydrochloride) primarily undergoes inhibition reactions where it inhibits the expression and signaling of thioredoxin-interacting protein. This inhibition affects various metabolic pathways, particularly those involved in glucose regulation .
Common Reagents and Conditions
The compound is typically used in aqueous solutions or dimethyl sulfoxide for in vitro studies. The specific reagents and conditions for its reactions are tailored to the experimental setup and desired outcomes .
Major Products Formed
The primary product of SRI-37330 (hydrochloride) reactions is the inhibition of thioredoxin-interacting protein expression, leading to decreased glucagon secretion and reduced hepatic glucose production .
Scientific Research Applications
SRI-37330 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
SRI-37330 (hydrochloride) exerts its effects by inhibiting the expression and signaling of thioredoxin-interacting protein. This inhibition leads to a decrease in glucagon secretion and hepatic glucose production, thereby improving glucose homeostasis. The compound targets the thioredoxin-interacting protein pathway, which is known to be elevated in diabetes and has detrimental effects on islet function .
Comparison with Similar Compounds
Similar Compounds
TXNIP Inhibitors: Other thioredoxin-interacting protein inhibitors, such as verapamil, have been studied for their potential anti-diabetic effects.
Glucagon Inhibitors: Compounds that inhibit glucagon secretion, such as somatostatin analogs, share similar therapeutic goals.
Uniqueness
SRI-37330 (hydrochloride) is unique in its dual action of inhibiting thioredoxin-interacting protein expression and reducing hepatic glucose production. This dual mechanism provides a distinct and effective approach to treating diabetes compared to other available therapies .
Properties
Molecular Formula |
C16H20ClF3N4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H19F3N4O2S.ClH/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15;/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3;1H |
InChI Key |
SIWGSSRKYJTJTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate](/img/structure/B10831297.png)
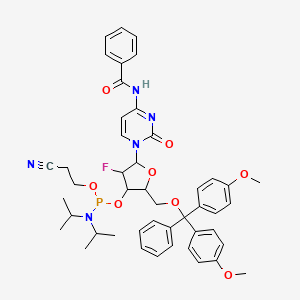
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)
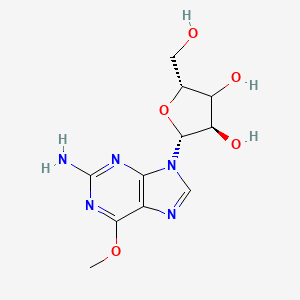
![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
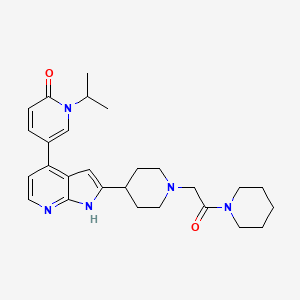
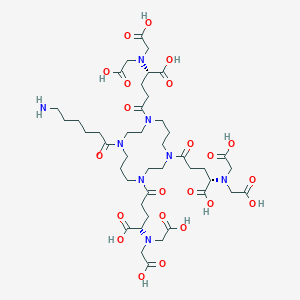
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B10831343.png)
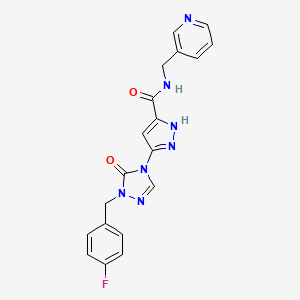
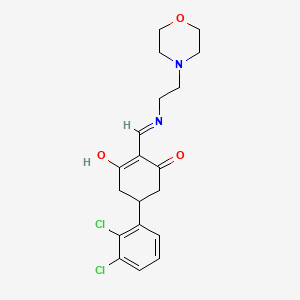
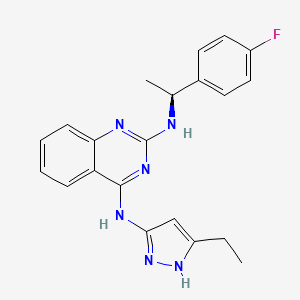
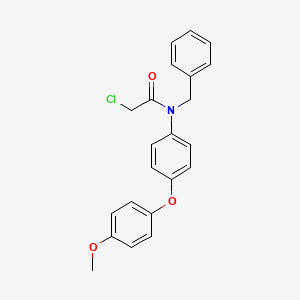
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)
